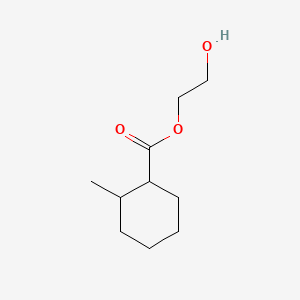
2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.248 g/mol . It is a clear, colorless liquid that is used in various chemical applications due to its unique structure and properties.
Méthodes De Préparation
The synthesis of 2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate typically involves the esterification of 2-Methylcyclohexane-1-carboxylic acid with ethylene glycol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides or amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 2-Methylcyclohexane-1-carboxylate: This compound has a similar structure but with an ethyl ester group instead of a hydroxyethyl group.
2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester: This compound has a similar cyclohexane ring structure but with different functional groups.
The uniqueness of this compound lies in its hydroxyethyl ester group, which provides distinct reactivity and properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-hydroxyethyl 2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-8-4-2-3-5-9(8)10(12)13-7-6-11/h8-9,11H,2-7H2,1H3 |
Clé InChI |
UMXZJQHEXPIRBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















